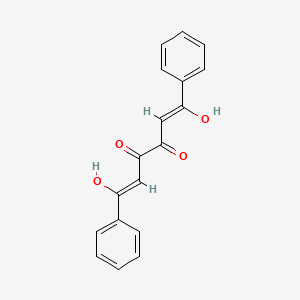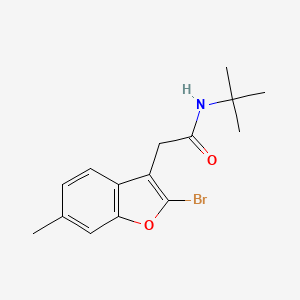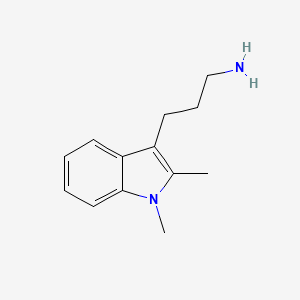
N-(2,6-dimethylphenyl)-4-(1H-tetrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-dimethylphenyl)-4-(1H-tetrazol-1-yl)benzamide, also known as DMTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. DMTB is a tetrazole-based compound that has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-4-(1H-tetrazol-1-yl)benzamide is not fully understood, but it is believed to involve the inhibition of various cellular signaling pathways. This compound has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. Additionally, this compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation and pain. Additionally, this compound has been shown to induce apoptosis in cancer cells, which can lead to the death of cancer cells. Furthermore, this compound has been shown to inhibit bacterial growth, which can prevent or treat bacterial infections.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,6-dimethylphenyl)-4-(1H-tetrazol-1-yl)benzamide in lab experiments is its wide range of biological activities. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties, which makes it a versatile compound for studying various biological processes. Additionally, this compound is relatively easy to synthesize, which makes it accessible for researchers. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
Future Directions
There are several future directions for research on N-(2,6-dimethylphenyl)-4-(1H-tetrazol-1-yl)benzamide. One direction is to further investigate its mechanism of action and the cellular signaling pathways it affects. Additionally, more studies are needed to determine the optimal dosage and administration of this compound for various applications. Furthermore, this compound could be further modified to improve its bioavailability and pharmacokinetic properties. Finally, more studies are needed to investigate the potential applications of this compound in other areas, such as neurodegenerative diseases and autoimmune disorders.
Synthesis Methods
The synthesis of N-(2,6-dimethylphenyl)-4-(1H-tetrazol-1-yl)benzamide involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form N-(2,6-dimethylphenyl)-2-chloroacetamide. This intermediate is then reacted with sodium azide to form N-(2,6-dimethylphenyl)-2-azidoacetamide. Finally, the azide group is reduced using palladium on carbon to form the desired product, this compound.
Scientific Research Applications
N-(2,6-dimethylphenyl)-4-(1H-tetrazol-1-yl)benzamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been shown to have anti-cancer activity by inducing apoptosis in cancer cells and inhibiting cancer cell proliferation. Furthermore, this compound has been shown to have anti-bacterial activity against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus.
properties
IUPAC Name |
N-(2,6-dimethylphenyl)-4-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-11-4-3-5-12(2)15(11)18-16(22)13-6-8-14(9-7-13)21-10-17-19-20-21/h3-10H,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLIVBQVYMXJFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-acetyl-3-(ethylthio)-6-[5-(4-fluorophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5436659.png)


![8-(2-fluorophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B5436674.png)
![(4aS*,8aR*)-6-(ethylsulfonyl)-1-[3-(1H-imidazol-1-yl)propyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5436678.png)

![(3S*,5R*)-1-(cyclopropylcarbonyl)-5-{[(4-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5436713.png)
![2-{[1-(1H-1,2,3-triazol-5-ylcarbonyl)-4-piperidinyl]oxy}pyrimidine](/img/structure/B5436718.png)
![4-(1H-pyrrolo[2,3-b]pyridin-4-yl)furo[3,2-c]pyridine](/img/structure/B5436734.png)

![N-{1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-[5-(2-nitrophenyl)-2-furyl]vinyl}-4-methylbenzamide](/img/structure/B5436745.png)
![6-(3-chlorophenyl)-N-(1H-1,2,4-triazol-3-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5436753.png)
![3-{5-[(4-chloro-2-nitrophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5436766.png)
![2-chloro-N-{2-[(cyclopropylamino)carbonyl]phenyl}benzamide](/img/structure/B5436770.png)